![molecular formula C18H18N2O2 B2486290 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one CAS No. 1022461-36-4](/img/structure/B2486290.png)

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one, involves multi-step chemical processes. For example, Meng et al. (2016) detailed a DABCO-catalyzed formal [4 + 2] cycloaddition that provides an efficient method for synthesizing highly functionalized pyrans, showcasing the intricate steps and conditions necessary for crafting complex molecules like pyrazoles (Meng et al., 2016). Additionally, Zhang et al. (2022) demonstrated a palladium-catalyzed Suzuki reaction as a pivotal step in the synthesis of related compounds, emphasizing the importance of precise reaction conditions for achieving high yields (Zhang et al., 2022).

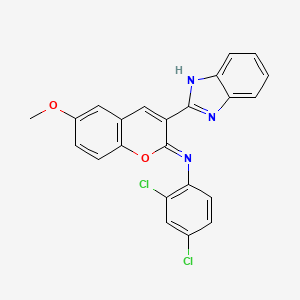

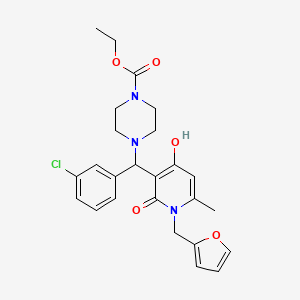

Molecular Structure Analysis

The molecular structure of compounds within the pyrazole family, including our compound of interest, is characterized by complex interactions such as π-π stacking and hydrogen bonding. Studies by Portilla et al. (2011) on related compounds reveal that these molecules can form dimers linked by C-H...O hydrogen bonds, further organized into chains or sheets through π-π interactions, underscoring the significance of molecular interactions in determining the structural conformation of these compounds (Portilla et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, illustrating their reactivity and functional group compatibility. The work by Ivanov et al. (2020) on the crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones shows how these compounds participate in intermolecular NH∙∙∙O/N hydrogen bonding and demonstrate short E···E and E···C/N interactions, highlighting the complex reactivity and interaction potential of such molecules (Ivanov et al., 2020).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on related compounds, such as 3-tert-butyl pyrazole derivatives, has focused on their molecular structure and hydrogen bonding. For example, studies have shown that these compounds can form hydrogen-bonded chains and dimers through interactions like C-H...O and π-π stacking, contributing to their potential in molecular engineering and design (Portilla et al., 2011).

Small Molecule Fixation

Pyrazole derivatives have been utilized in the fixation of small molecules like carbon dioxide, offering pathways for chemical synthesis and environmental applications. For instance, a bifunctional frustrated pyrazolylborane Lewis pair demonstrated effective fixation of CO2 and other small molecules, hinting at potential applications in carbon capture and utilization (Theuergarten et al., 2012).

Synthesis and Characterization

Synthetic methods for producing pyrazole derivatives, including those with tert-butyl groups, have been explored. This includes processes for creating fluoroalkyl-substituted pyrazole carboxylic acids, which are important for developing new chemical entities with potential applications in various fields (Iminov et al., 2015).

Catalytic Applications

Certain pyrazole derivatives have shown potential in catalytic applications. For instance, polynuclear copper(I) pyrazolate complexes have been synthesized and demonstrated catalytic activity in the cyclopropanation of olefins, suggesting potential utility in catalytic chemistry (Maspero et al., 2003).

properties

IUPAC Name |

3-tert-butyl-1-(cyclopropanecarbonyl)indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2,3)16-13-14(20(19-16)17(22)10-8-9-10)11-6-4-5-7-12(11)15(13)21/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXAAHABQKBJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)